molecular formula C10H13I B1582473 3-Iodo-1,2,4,5-tetramethylbenzene CAS No. 2100-25-6

3-Iodo-1,2,4,5-tetramethylbenzene

Cat. No.: B1582473
CAS No.: 2100-25-6
M. Wt: 260.11 g/mol
InChI Key: MCRSYYLHVQGFNR-UHFFFAOYSA-N
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Description

3-Iodo-1,2,4,5-tetramethylbenzene is an aromatic compound with the molecular formula C10H13I. It is characterized by the presence of an iodine atom attached to a benzene ring that is substituted with four methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1,2,4,5-tetramethylbenzene typically involves the iodination of 1,2,4,5-tetramethylbenzene. One common method includes the use of iodine and an oxidizing agent such as potassium 4-iodylbenzene-1-sulfonate in the presence of sulfuric acid. The reaction is carried out in a solvent like acetonitrile at a temperature of around 65°C for 12 hours . Another method involves the use of iodine and nitric acid in acetic acid and N,N-dimethylformamide at 60-70°C for 1 hour .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1,2,4,5-tetramethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

3-Iodo-1,2,4,5-tetramethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-1,2,4,5-tetramethylbenzene in chemical reactions involves the activation of the aromatic ring through the electron-donating effects of the methyl groups. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The compound’s reactivity is influenced by the steric and electronic effects of the substituents on the benzene ring .

Comparison with Similar Compounds

  • 1-Iodo-2,4,5-trimethylbenzene
  • 2-Iodo-1,3,5-trimethylbenzene
  • 1,2,4,5-Tetramethylbenzene

Comparison: 3-Iodo-1,2,4,5-tetramethylbenzene is unique due to the specific arrangement of the iodine and methyl groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions .

Properties

IUPAC Name

3-iodo-1,2,4,5-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13I/c1-6-5-7(2)9(4)10(11)8(6)3/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRSYYLHVQGFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)I)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175209
Record name 1-Iodo-2,3,5,6-tetramethylbenzene
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Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100-25-6
Record name 3-Iodo-1,2,4,5-tetramethylbenzene
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Record name 1-Iodo-2,3,5,6-tetramethylbenzene
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Record name Iododurene
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Record name 1-Iodo-2,3,5,6-tetramethylbenzene
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Record name 1-iodo-2,3,5,6-tetramethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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